1-(Thiazol-2-yl)cyclopropan-1-amine
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Overview
Description
1-(1,3-Thiazol-2-yl)cyclopropan-1-amine is a heterocyclic compound featuring a thiazole ring attached to a cyclopropane moiety. Thiazoles are known for their diverse biological activities and are integral to various pharmacologically active compounds . The unique structure of 1-(1,3-thiazol-2-yl)cyclopropan-1-amine makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by the addition of the cyclopropane group through various chemical reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)cyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,3-Thiazol-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-thiazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to engage in various biochemical interactions, potentially inhibiting or activating specific pathways . These interactions can lead to changes in cellular processes, making the compound valuable for therapeutic applications.
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)cyclopropan-1-amine can be compared with other thiazole derivatives, such as:
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the cyclopropane moiety in 1-(1,3-thiazol-2-yl)cyclopropan-1-amine adds to its uniqueness, potentially enhancing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H8N2S/c7-6(1-2-6)5-8-3-4-9-5/h3-4H,1-2,7H2 |
InChI Key |
NFTIUTCCKUBEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=CS2)N |
Origin of Product |
United States |
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